Astressin Trifluoroacetate is a synthetic peptide that functions as a potent and selective antagonist of the corticotropin-releasing factor receptor 2 (CRF2). This compound is primarily utilized in scientific research to explore the physiological and pathological roles of CRF2, particularly in relation to stress-related disorders. The trifluoroacetate salt form enhances the compound's stability and solubility, making it suitable for various experimental applications.
The synthesis of Astressin Trifluoroacetate involves several key steps:
In industrial settings, automated peptide synthesizers are employed to ensure high yield and purity, followed by purification through high-performance liquid chromatography and lyophilization to obtain the trifluoroacetate salt .
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reagent concentrations, to achieve optimal results. The use of solid-phase synthesis allows for efficient handling and purification of peptides, reducing the risk of contamination and side reactions .
Astressin Trifluoroacetate features a lactam bridge between Glutamic acid at position 30 and Lysine at position 33, which constrains the peptide into an α-helical conformation. This structural feature is critical for its high potency as a CRF antagonist .
The molecular weight of Astressin Trifluoroacetate is approximately 392.45 g/mol. Its structural formula can be represented as follows:
The lactam bridge contributes significantly to its stability and biological activity, making it more effective than other CRF antagonists .
Astressin Trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It remains stable under physiological conditions but can be hydrolyzed under acidic or basic environments.
The major product from these reactions is the fully synthesized and purified peptide. Side products may include truncated or misfolded peptides, which are typically removed during purification processes .
Astressin Trifluoroacetate exerts its effects by binding to and blocking the CRF2 receptor. This receptor plays a crucial role in the body's response to stress. By inhibiting this receptor, Astressin Trifluoroacetate prevents endogenous corticotropin-releasing factor from binding to CRF2, thereby modulating various physiological processes associated with stress responses .
These properties make Astressin Trifluoroacetate particularly useful for biological studies where precise control over receptor activity is required .
Astressin Trifluoroacetate has numerous applications across various scientific fields:
Corticotropin-releasing factor (CRF), a 41-amino-acid neuropeptide, serves as the primary regulator of the hypothalamic-pituitary-adrenal (HPA) axis and orchestrates integrated physiological responses to stress. Beyond its neuroendocrine functions, CRF acts as a neuromodulator in multiple brain regions and peripheral systems, including cardiovascular, gastrointestinal, immune, and reproductive systems [7]. CRF exerts its biological actions through two distinct G protein-coupled receptors: CRF receptor type 1 (CRF₁) and CRF receptor type 2 (CRF₂). These receptors exhibit different pharmacological profiles and tissue distributions—CRF₁ is widely expressed in the brain and pituitary, while CRF₂ predominates in peripheral tissues including the cardiovascular system and gastrointestinal tract [1] [7]. The activation of CRF₁ receptors initiates stress responses including HPA axis activation (resulting in adrenocorticotropic hormone (ACTH) and glucocorticoid release), autonomic nervous system activation, and anxiety-like behaviors. In contrast, CRF₂ receptor activation is implicated in stress recovery pathways, cardiovascular modulation, and gastric function regulation [7] [10]. This receptor duality creates a complex regulatory system for maintaining physiological equilibrium during stress challenges.
The recognition of CRF receptor dysregulation in stress-related pathologies has fueled extensive drug discovery efforts. Preclinical studies have linked excessive CRF₁ receptor signaling to anxiety disorders, depression, irritable bowel syndrome, and cardiovascular disturbances [1] [4] [7]. While initial therapeutic strategies prioritized selective CRF₁ antagonists, clinical translation has faced significant challenges. Numerous small-molecule CRF₁ antagonists (e.g., verucerfont, emicerfont) demonstrated efficacy in animal models but failed in human trials due to insufficient efficacy, liver toxicity, or poor pharmacokinetic properties [7] [9]. These limitations prompted a reevaluation of therapeutic approaches, including the exploration of non-selective CRF receptor antagonists that simultaneously target both receptor subtypes. The rationale for this strategy stems from the complementary and sometimes opposing roles of CRF₁ and CRF₂ receptors in stress response integration [7]. Additionally, peptidic antagonists offer distinct advantages over small molecules, including higher receptor specificity and reduced risk of off-target toxicity, despite challenges related to oral bioavailability [5].
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3